5-Amino-2-{[(pyridin-3-yl)methyl]amino}pyrimidin-4(3H)-one
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Overview
Description
5-Amino-2-((pyridin-3-ylmethyl)amino)pyrimidin-4(1H)-one is a heterocyclic compound that features both pyrimidine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-((pyridin-3-ylmethyl)amino)pyrimidin-4(1H)-one typically involves the reaction of 2-chloropyrimidine with 3-aminomethylpyridine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting intermediate is then treated with ammonia or an amine to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-((pyridin-3-ylmethyl)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or thiolates in polar aprotic solvents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
5-Amino-2-((pyridin-3-ylmethyl)amino)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-((pyridin-3-ylmethyl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(pyridin-3-yl)pyrimidine
- 5-Amino-2-(pyridin-2-yl)pyrimidine
- 4-Amino-2-(pyridin-4-yl)pyrimidine
Uniqueness
5-Amino-2-((pyridin-3-ylmethyl)amino)pyrimidin-4(1H)-one is unique due to the presence of both pyrimidine and pyridine rings, which confer specific electronic and steric properties. This makes it a versatile building block for the synthesis of more complex molecules and enhances its potential for various applications in medicinal chemistry and materials science.
Properties
CAS No. |
77961-37-6 |
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Molecular Formula |
C10H11N5O |
Molecular Weight |
217.23 g/mol |
IUPAC Name |
5-amino-2-(pyridin-3-ylmethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H11N5O/c11-8-6-14-10(15-9(8)16)13-5-7-2-1-3-12-4-7/h1-4,6H,5,11H2,(H2,13,14,15,16) |
InChI Key |
LKBDHHCIZOQJNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC=C(C(=O)N2)N |
Origin of Product |
United States |
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